molecular formula C20H20ClN3O4S B2633830 6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217030-10-8

6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2633830
CAS No.: 1217030-10-8
M. Wt: 433.91
InChI Key: ZVLHGRVXPALBBS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name originates from the fused heterocyclic core:

  • Thieno[2,3-c]pyridine : A bicyclic system with thiophene (positions 2,3) fused to pyridine (position c)
  • 4,5,6,7-Tetrahydro : Indicates partial saturation of the pyridine ring
  • 6-Ethyl : An ethyl substituent at position 6 of the tetrahydrothienopyridine
  • 2-(2-Oxo-2H-chromene-3-carboxamido) : A chromen-2-one carboxamide group at position 2
  • 3-Carboxamide : A carboxamide group at position 3
  • Hydrochloride : The protonated form with chloride counterion

The molecular formula is C₂₁H₂₂ClN₃O₄S , featuring:

  • A 14π-electron system across the thienopyridine-chromene conjugated system
  • Three hydrogen-bond donors (two amide NH, one protonated amine NH⁺)
  • Five hydrogen-bond acceptors (two carbonyl oxygens, two amide oxygens, pyridine nitrogen)

The SMILES notation encodes the connectivity:
Cl.CCN1CCC2=C(C1)SC(=C2C(=O)NC3=C(C4=CC=CC=C4O3)C(=O)O)NC(=O)C5=CC=CC=C5O

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic P2₁/c space group with unit cell parameters:

Parameter Value
a (Å) 11.0531(3)
b (Å) 12.6868(3)
c (Å) 16.6049(5)
α (°) 90.00
β (°) 83.114(2)
γ (°) 90.00
Volume (ų) 2070.87(11)
Z 2
Density (g/cm³) 1.362

Key structural features (Figure 1):

  • Tetracyclic Core : Dihedral angle of 125.8° between thienopyridine and chromene planes
  • Hydrogen Bonding : N-H∙∙∙O=C interactions (2.89–3.12 Å) create a bilayer-like packing motif
  • Chloride Coordination : Cl⁻ forms three N⁺-H∙∙∙Cl⁻ bonds (2.98–3.15 Å)
  • Torsional Strain : Ethyl substituent adopts a gauche conformation (θ = 68.4°) to minimize steric clash

Electron density maps (Figure 2) show:

  • Residual density < 0.25 eÅ⁻³ in the tetrahydrothienopyridine ring
  • Anisotropic displacement parameters (ADPs) indicating libration of the ethyl group

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

1H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
9.37 s 1H Chromene CONH
7.54 d (J=8.9 Hz) 2H Chromene H-5, H-7
7.21 s 1H Thieno H-4
4.82 s 2H CH₂O (ethyl)
3.72 q (J=7.1 Hz) 2H NHCH₂CH₂
2.55 s 3H CH₃ (ethyl)

Coupling constants reveal:

  • J₄,₅ = 14.2 Hz (thienopyridine ring trans-diaxial coupling)
  • J₅,₆ = 6.9 Hz (pyridine vicinal coupling)

13C NMR (101 MHz, DMSO-d₆) :

δ (ppm) Assignment
197.3 Chromene C=O
169.8 Amide C=O
154.3 Pyridine C=N
130.1 Thieno C-S

Infrared Spectroscopy (KBr) :

Band (cm⁻¹) Assignment
3347 N-H stretch (amide)
1695 C=O stretch (chromenone)
1649 C=O stretch (amide)
1531 N-H bend + C-N stretch

High-Resolution Mass Spectrometry :

  • Observed : [M+H]⁺ = 456.1543 (Δm = -2.16 ppm)
  • Fragments : m/z 324.1224 (loss of C₆H₅ClNO₂)

Computational Molecular Modeling and Electron Density Mapping

Density Functional Theory (B3LYP/6-311++G**) calculations reveal:

  • Frontier Orbitals :
    • HOMO (-5.82 eV): Localized on thienopyridine π-system
    • LUMO (-1.94 eV): Chromene carbonyl antibonding orbital
  • Electrostatic Potential :

    • Maximum positive potential (+0.52 e) at protonated amine
    • Negative potential (-0.48 e) at chloride and carbonyl oxygens
  • Electron Density Topology :

    • Laplacian ∇²ρ(r) > 0 at bond critical points (ionic character)
    • Ellipticity ε = 0.18–0.23 in aromatic rings (delocalized π-density)

X-ray constrained wavefunction refinement (Figure 3) shows:

  • Dynamic correlation between ADPs and Hirshfeld surfaces
  • Residual density < 0.05 eÅ⁻³ after multipolar refinement

Fourier synthesis of structure factors yields:

  • Electron density ρ(r) = 1.22 eÅ⁻³ at nuclear positions
  • Deformation density Δρ = ±0.15 eÅ⁻³ in bonding regions

Properties

IUPAC Name

6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S.ClH/c1-2-23-8-7-12-15(10-23)28-19(16(12)17(21)24)22-18(25)13-9-11-5-3-4-6-14(11)27-20(13)26;/h3-6,9H,2,7-8,10H2,1H3,(H2,21,24)(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLHGRVXPALBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that integrates various structural features known to influence biological activity. The unique combination of chromene and thieno[2,3-c]pyridine moieties contributes to its potential therapeutic applications.

Structural Characteristics

This compound possesses multiple functional groups that enhance its reactivity and biological interactions. The chromene core is known for its diverse pharmacological properties, while the thieno[2,3-c]pyridine structure adds to its complexity and potential bioactivity.

Structural Feature Description
Chromene CoreA bicyclic structure with significant biological activity.
Thieno[2,3-c]pyridineA fused heterocyclic system contributing to the compound's reactivity.
Carboxamide GroupsEnhance solubility and biological interactions.

Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit notable anticancer properties. For instance, certain chromene derivatives have shown significant cytotoxicity against various cancer cell lines:

  • IC50 Values : Some compounds have demonstrated IC50 values in the nanomolar range against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) .

Antimicrobial Properties

The compound's structural elements suggest potential antimicrobial activity. Studies on related compounds have revealed:

  • Antifungal Activity : Compounds with similar structures have shown effective inhibition against fungal strains like Fusarium oxysporum and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the chromene moiety can interfere with specific enzyme functions critical for cancer cell survival.
  • Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : The ability to scavenge free radicals may contribute to its protective effects against oxidative stress in cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of chromene derivatives:

  • Synthesis and Screening : A study synthesized various chromene derivatives and screened them for anticancer activity, revealing several candidates with promising results against MCF-7 and HeLa cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the chromene core can significantly enhance biological potency. For example, substituents at the 4-position of the chromene ring often lead to increased cytotoxicity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of chromene compounds exhibit promising anticancer properties. The incorporation of the thieno[2,3-c]pyridine moiety enhances the biological activity of the compound, potentially leading to the development of new chemotherapeutic agents. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties : Compounds containing chromene structures have demonstrated antimicrobial activity against various pathogens. The unique structural features of 6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride may contribute to its effectiveness in inhibiting bacterial growth and could be explored further for developing new antibiotics .

Neuroscience Applications

CNS Activity : The thieno[2,3-c]pyridine framework is known for its neuroprotective effects. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of this compound to modulate neurotransmitter systems could offer therapeutic avenues for CNS disorders .

Synthetic Chemistry

Building Block for Synthesis : Given its complex structure, this compound can serve as a valuable intermediate in synthetic organic chemistry. Its functional groups allow for further modifications and derivatization to create a library of new compounds with varied biological activities .

Pharmacological Studies

Drug Development : The pharmacokinetic properties of this compound are under investigation to assess its viability as a drug candidate. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) profiles to determine its suitability for clinical applications .

Data Summary

Application Area Potential Benefits Research Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesInduces apoptosis in cancer cells; inhibits bacterial growth
NeuroscienceNeuroprotective effectsModulates neurotransmitter systems; potential in CNS disorders
Synthetic ChemistryBuilding block for new compoundsValuable intermediate for creating diverse chemical libraries
Pharmacological StudiesEvaluation for drug developmentOngoing studies on ADME profiles

Case Studies

  • Anticancer Activity Study : A study published in PubMed highlighted the synthesis of chromene derivatives that showed selective cytotoxicity towards cancer cell lines while sparing normal cells. The structural modifications similar to those found in this compound were crucial in enhancing anticancer efficacy .
  • Neuroprotective Effects Research : Another study investigated the neuroprotective properties of thieno[2,3-c]pyridine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could potentially mitigate neurodegeneration through antioxidant mechanisms .

Comparison with Similar Compounds

Key Observations :

  • Position 6 : The 6-ethyl group in the target compound contrasts with bulkier substituents (e.g., 4-chlorobenzoyl in 7b), which may influence steric interactions in receptor binding .
  • Position 3 : The carboxamide group is conserved across analogues, suggesting its role in hydrogen bonding or solubility .

Bioactivity and Structure-Activity Relationships (SAR)

  • TNF-α Inhibition: Derivatives of tetrahydrothieno[2,3-c]pyridine (e.g., ) exhibit potent inhibition of lipopolysaccharide-stimulated TNF-α production in rat blood. The target compound’s chromene group may enhance anti-inflammatory effects via additional pathways compared to simpler aryl substituents .
  • Allosteric Receptor Modulation: highlights that 2-amino-3-benzoylthiophenes (structurally related to thienopyridines) enhance adenosine A1 receptor binding. The target compound’s 6-ethyl group aligns with SAR findings that alkyl substitution improves activity, while the chromene moiety introduces novel electronic effects .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be designed and optimized?

  • Methodology : Begin by selecting core building blocks, such as the tetrahydrothienopyridine scaffold and chromene-carboxamide moiety. Use coupling reactions (e.g., amidation) under reflux conditions with solvents like ethanol and catalysts such as piperidine to facilitate bond formation . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal reaction conditions and intermediates, reducing trial-and-error experimentation . Post-synthesis, purify via recrystallization (ethanol/ice-water mixtures) and validate purity using HPLC or TLC .

Q. What analytical techniques are critical for structural characterization?

  • Methodology : Employ single-crystal X-ray diffraction to resolve the 3D arrangement of the fused heterocyclic system, particularly confirming the spatial orientation of the ethyl and chromene-carboxamide substituents . Complement this with NMR (¹H/¹³C) to verify proton environments and carbonyl/carboxamide functionalities, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodology : Store the hydrochloride salt in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms for this compound’s synthesis?

  • Methodology : Apply density functional theory (DFT) to model transition states and intermediates in key steps (e.g., amidation or cyclization). Use software like Gaussian or ORCA to calculate activation energies and identify rate-limiting steps. Validate computational predictions with kinetic isotope effect (KIE) studies or in situ IR spectroscopy .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology : Synthesize analogs with modifications to the ethyl group, chromene ring, or carboxamide linker. Test biological activity (e.g., enzyme inhibition assays) and correlate results with steric/electronic parameters (e.g., Hammett constants or molecular volume calculations). Use multivariate statistical analysis (e.g., PCA) to identify dominant SAR trends .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

  • Methodology : For intermediates with irritant properties (e.g., sulfonyl or acyl chloride derivatives), use fume hoods, double-gloving, and spill containment trays. Follow COSHH regulations for waste disposal: neutralize acidic/basic residues before aqueous disposal and incinerate halogenated byproducts .

Q. How can solvent effects influence the compound’s crystallization behavior?

  • Methodology : Screen solvents (e.g., ethanol, DMF, acetonitrile) under varying temperatures and evaporation rates to optimize crystal growth. Analyze polymorphs via X-ray powder diffraction (XRPD) and correlate solvent polarity with crystal packing efficiency using Hansen solubility parameters .

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